molecular formula C₂₀H₂₁N₅O₇ B1160813 3-(R)-LY 338979

3-(R)-LY 338979

Cat. No.: B1160813
M. Wt: 443.41
Attention: For research use only. Not for human or veterinary use.
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Description

3-(R)-LY 338979 is a tetrahydroisoquinoline (THIQ) derivative with the chemical formula C₂₀H₁₉N₅Na₂O₆·7H₂O and a molecular weight of 597.48 g/mol . Its core structure features a 3-(R)-methyl-THIQ scaffold, which is critical for its pharmacological activity. The compound is identified by CAS number 193281-00-4 and is commercially available as a research standard .

Properties

Molecular Formula

C₂₀H₂₁N₅O₇

Molecular Weight

443.41

Synonyms

(S)-2-(4-(2-((R)-2-amino-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

The following table summarizes key structural and functional differences between 3-(R)-LY 338979 and related compounds:

Compound CAS Number Core Structure Modifications Key Properties
This compound 193281-00-4 3-(R)-Methyl THIQ None High purity standard; potential SERD activity
LY 338979 Dimethyl Ester 1320346-45-9 3-(R)-Methyl THIQ Dimethyl esterification Likely prodrug form; enhanced lipophilicity
LY 368962 193281-05-9 THIQ derivative Substituent variations Distinct receptor affinity profile
LY 354740 Hydrate 176199-48-7 Glutamate analog Non-THIQ scaffold Metabotropic glutamate receptor agonist
Key Observations:
  • Esterification : The dimethyl ester variant of LY 338979 (CAS 1320346-45-9) is likely designed to improve membrane permeability or oral bioavailability, a common strategy in prodrug development .
  • Receptor Specificity: While LY 338979 may target estrogen receptors (inferred from its THIQ-SERD analogs), LY 354740 Hydrate acts on glutamate receptors, highlighting divergent therapeutic applications despite shared "LY" nomenclature .

Metabolic and Pharmacokinetic Profiles

Evidence from studies on related THIQ compounds (e.g., LY 195448) reveals:

  • Primary Metabolites : Hydroxylation at para- and meta-positions, followed by conjugation with glucuronide or sulfate groups .
  • Tissue Distribution : In rodents, metabolites are predominantly found in the intestine (40% of radioactivity), with lesser amounts in the liver, kidney, and plasma .

Physicochemical and Commercial Availability

  • Purity and Standards : this compound is available as a TRC standard (TRC L486650), ensuring consistent quality for research .
  • Solubility : The dimethyl ester variant (LY 338979 Dimethyl Ester) likely exhibits improved solubility in organic solvents compared to the parent compound due to esterification .

Q & A

Q. How should researchers address potential biases in blinded studies evaluating this compound’s therapeutic efficacy?

  • Methodological Answer : Use randomized block designs and stratified sampling to control for confounding variables. Ensure blinding during data collection and analysis phases. Pre-register study protocols (e.g., on Open Science Framework) to mitigate publication bias .

Literature and Collaboration

Q. What systematic approaches are recommended for integrating historical data on this compound analogs into current research?

  • Methodological Answer : Conduct a meta-analysis of structure-activity relationship (SAR) studies, focusing on enantiomeric differences. Use tools like SciFinder or Reaxys to curate datasets, and apply machine learning to identify underreported trends. Cross-validate findings with original authors when possible .

Q. How can interdisciplinary teams collaboratively design mechanistic studies for this compound?

  • Methodological Answer : Establish shared protocols for data collection (e.g., electronic lab notebooks) and define roles (e.g., medicinal chemists for synthesis, pharmacologists for in vivo testing). Use cloud-based platforms (e.g., Benchling) for real-time data sharing and version control .

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